N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine
CAS No.: 1040684-91-0
Cat. No.: VC2640976
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040684-91-0 |
|---|---|
| Molecular Formula | C17H20ClNO |
| Molecular Weight | 289.8 g/mol |
| IUPAC Name | 5-chloro-2-methyl-N-[2-(3-methylphenoxy)propyl]aniline |
| Standard InChI | InChI=1S/C17H20ClNO/c1-12-5-4-6-16(9-12)20-14(3)11-19-17-10-15(18)8-7-13(17)2/h4-10,14,19H,11H2,1-3H3 |
| Standard InChI Key | HIWLZRQDEFAUJM-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C |
| Canonical SMILES | CC1=CC(=CC=C1)OC(C)CNC2=C(C=CC(=C2)Cl)C |
Introduction
N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is a chemical compound with the molecular formula C₁₇H₂₀ClNO and a molecular weight of approximately 289.8 g/mol . This compound belongs to the class of amines, featuring a chloro-substituted aromatic ring and an amine functional group, which are crucial for its potential applications in medicinal chemistry.
Potential Applications and Biological Activity
While specific biological activity data for N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine is limited, compounds with similar structures have been investigated for their pharmacological properties. These may include potential roles in drug development for treating various conditions. Further empirical studies would be necessary to establish the precise biological effects of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with N-(5-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(3-Chloro-2-methylphenyl)-N-[2-(3-methyl-phenoxy)propyl]amine | Similar amine structure with different chlorine position | Potentially different biological activity profiles |
| N,N-Diethyl-meta-toluamide (DEET) | Contains aromatic ring and amine functionality | Widely used as an insect repellent |
| 4-Amino-N,N-dimethylbenzamide | Simple amine structure without complex substituents | Used in various pharmaceutical applications |
These compounds highlight the diversity within this chemical class while emphasizing the unique structural features that may confer distinct biological activities or applications.
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume